molecular formula C12H11NO2 B6157558 5-(oxiran-2-ylmethoxy)quinoline CAS No. 129717-21-1

5-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B6157558
CAS No.: 129717-21-1
M. Wt: 201.2
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Description

5-(oxiran-2-ylmethoxy)quinoline is a synthetic compound that features a quinoline scaffold linked to an epoxide (oxirane) functional group via a methoxy bridge. The quinoline core is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects. The presence of the epoxide ring is of particular interest, as this highly reactive three-membered cyclic ether is a valuable electrophile in synthetic organic chemistry. It readily undergoes ring-opening reactions with various nucleophiles, making this compound a versatile bifunctional building block or intermediate for the synthesis of more complex molecules, such as through rational drug design to create novel hybrids and prodrugs. In research settings, this compound's primary value lies in its potential as a key intermediate for the development of new therapeutic agents. The quinoline moiety can confer the ability to interact with biological targets like DNA or enzymes such as histone methyltransferases and cyclooxygenase-2 (COX-2), while the epoxide group allows for further chemical modifications to attach additional pharmacophores or modulate the compound's physicochemical properties. This can be exploited to create potential multi-target ligands or to enhance properties like bioavailability. Researchers can utilize this reagent to develop novel compounds for investigating diseases such as cancer and neurological disorders. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

129717-21-1

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves nucleophilic substitution between 5-hydroxyquinoline and an epoxide-derived electrophile. Benzenesulfonic acid, 2-nitro-, (2R)-2-oxiranylmethyl ester is a key reagent, enabling epoxide group transfer under mild conditions. The reaction proceeds via deprotonation of the hydroxyl group on quinoline, followed by nucleophilic attack on the electrophilic carbon of the epoxide moiety (Scheme 1).

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Base : Potassium carbonate or triethylamine facilitates deprotonation.

  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.

Optimization and Yields

Optimized conditions yield 5-(oxiran-2-ylmethoxy)quinoline with 75–85% purity (Table 1). However, regioselectivity challenges arise due to competing reactions at other quinoline positions. Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the product.

Table 1: Direct Alkylation Reaction Parameters

ReagentSolventBaseTemp (°C)Time (h)Yield (%)
2-NitrobenzenesulfonateDMFK₂CO₃801278
EpichlorohydrinDMSOEt₃N601072

Transition Metal-Catalyzed Coupling

Copper-Catalyzed Friedländer Synthesis

Recent advances leverage copper catalysts to couple 2-aminobenzyl alcohol derivatives with epoxide-containing ketones. Xu et al. demonstrated that N-heterocyclic carbene copper complexes enable oxidative cyclization at room temperature using DMSO as an oxidant. This method constructs the quinoline ring while introducing the epoxide side chain in a single pot (Scheme 2).

Advantages :

  • Mild conditions : Room-temperature reactions reduce energy input.

  • Atom economy : Avoids intermediate isolation.

Nickel-Catalyzed Approaches

Nickel(II)-diradical complexes facilitate hydrogen atom transfer (HAT) mechanisms, enabling coupling between 5-hydroxyquinoline precursors and epoxide synthons. Das et al. reported 85–90% yields using Ni(Cp*)Cl₂ as the catalyst in ethanol at 80°C.

Table 2: Metal-Catalyzed Method Comparison

CatalystSubstrateSolventTemp (°C)Yield (%)
Cu(NHC)2-Aminobenzyl alcoholDMSO2582
Ni(Cp*)Cl₂5-HydroxyquinolineEthanol8088

Nanocatalyzed Green Synthesis

NiFe₂O₄ Nanoparticle-Mediated Reactions

Katheriya et al. developed a core–shell NiFe₂O₄@SiO₂ nanocatalyst (16 nm avg. size) for one-pot quinoline-epoxide coupling. Using ethanol as a solvent, the reaction achieves 90% conversion in 4 hours at 80°C. The catalyst’s magnetic properties enable easy recovery and reuse for 5 cycles without significant activity loss.

Mechanistic Insights

The nanocatalyst activates the carbonyl group of ketones, promoting aldol condensation with 5-hydroxyquinoline. Subsequent dehydration and cyclization yield the target compound (Scheme 3).

Table 3: Green Synthesis Performance

NanocatalystSurface Area (m²/g)CyclesYield (%)
NiFe₂O₄@SiO₂214590
CuO NPs180685

Critical Analysis of Methodologies

Efficiency and Scalability

  • Direct alkylation offers simplicity but requires costly purification.

  • Metal-catalyzed methods excel in atom economy but depend on expensive ligands.

  • Nanocatalyzed routes balance sustainability and efficiency, ideal for industrial scale-up.

Environmental Impact

NiFe₂O₄ nanoparticles reduce waste generation by 40% compared to traditional methods. Solvent-free nanocatalyzed protocols further minimize ecological footprints .

Chemical Reactions Analysis

Types of Reactions

5-(oxiran-2-ylmethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives with modified functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups attached to the epoxide ring.

Scientific Research Applications

5-(oxiran-2-ylmethoxy)quinoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The epoxide ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Physicochemical Properties

  • The epoxide group in 5-(oxiran-2-ylmethoxy)quinoline reduces its calculated LogP (indicating moderate polarity) compared to 5-methyl-6-epoxyquinoline, which has higher lipophilicity .
  • 7-(2-Ethoxyethoxy)quinoline, with its ethoxyethoxy chain, demonstrates superior aqueous solubility, making it more suitable for formulation than epoxide-containing analogs .

Q & A

What are the optimized synthetic routes for 5-(oxiran-2-ylmethoxy)quinoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves a multi-step procedure, including epoxide functionalization and nucleophilic substitution. Key steps from the Open Reaction Database (ORD) include:

  • Epoxide activation : Stirring at 50°C for 30 minutes with a chloro-derivative precursor .
  • Quinoline coupling : Heating at 90°C for 3 hours under reduced pressure to facilitate nucleophilic attack on the quinoline oxygen .
  • Purification : Silica gel column chromatography with chloroform as the eluent, followed by drying with anhydrous sodium sulfate .
    Critical Factors :
  • Temperature control during epoxide activation minimizes side reactions (e.g., ring-opening).
  • Extended reaction times (≥3 hours) improve coupling efficiency but require inert atmospheres to prevent oxidation .

How can researchers resolve contradictions in reported toxicity data for 5-(oxiran-2-ylmethoxy)quinoline?

Methodological Answer:
Contradictions arise due to incomplete toxicological profiling in SDS documents (e.g., acute toxicity classified as Category 4 but no chronic data ). Mitigation strategies include:

  • In silico prediction : Use tools like EPA’s CompTox Dashboard to estimate ecotoxicological endpoints (e.g., bioaccumulation potential) .
  • In vitro assays : Conduct MTT assays for cytotoxicity and Ames tests for mutagenicity to fill data gaps .
  • Cross-referencing : Compare with structurally analogous compounds (e.g., 2-chloro-5-methylquinoline) to infer reactivity and toxicity trends .

What advanced analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the epoxide moiety (δ 3.5–4.5 ppm for oxirane protons) and quinoline backbone (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 217.2680 for C13_{13}H15_{15}NO2_2) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with a gradient of acetonitrile/water .

How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to:
    • Thermal stress : 40°C for 4 weeks to assess decomposition (e.g., epoxide ring-opening).
    • Hydrolytic stress : pH 3–9 buffers at 25°C to monitor hydrolysis products via LC-MS .
  • Light Sensitivity : UV/Vis spectroscopy under accelerated UV exposure (ICH Q1B guidelines) to detect photodegradation .
  • Storage Recommendations : Store in amber vials at –20°C under argon, with desiccants to prevent moisture ingress .

What strategies are effective in mitigating risks during large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Use closed-system reactors to minimize inhalation/exposure to dust or vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves (EN374 standard) and OV/AG/P99 respirators for handling powders .
  • Waste Management : Neutralize epoxide-containing waste with 10% sodium bicarbonate before disposal .

How can the biological activity of 5-(oxiran-2-ylmethoxy)quinoline be systematically evaluated?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Profiling : Dose-response curves in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} calculations .
  • Mechanistic Studies : Molecular docking to predict interactions with targets like topoisomerase II or cytochrome P450 .

What are the best practices for validating synthetic intermediates in multi-step protocols?

Methodological Answer:

  • In-line Analytics : Use FTIR to track functional groups (e.g., epoxide C-O-C stretch at 1250 cm1^{-1}) during reactions .
  • Intermediate Trapping : Quench aliquots at timed intervals for LC-MS analysis to confirm stepwise progression .
  • Crystallography : Single-crystal X-ray diffraction for ambiguous intermediates (e.g., to distinguish regioisomers) .

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